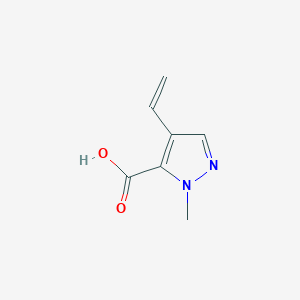

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylicacid

Description

4-Ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid (C₈H₁₀N₂O₂; molecular weight: 166.18 g/mol) is a pyrazole derivative featuring a carboxylic acid group at position 5, a methyl group at position 1, and an ethenyl (vinyl) group at position 4 . This structure imparts unique electronic and steric properties due to the conjugated π-system of the ethenyl group and the ionizable carboxylic acid moiety. The compound’s CAS number is 278.31 (listed ambiguously in ), and its MDL identifier is MFCD23099152.

Properties

IUPAC Name |

4-ethenyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGIYPJJDGIORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyrazole derivative reacts with an alkene in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced by carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

Oxidation: Formation of pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid.

Reduction: Formation of pyrazole-4-methanol or pyrazole-4-aldehyde.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group and carboxylic acid moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs:

Impact of Substituents and Functional Groups

Positional Isomerism :

- The carboxylic acid group’s position (e.g., 4 vs. 5 in pyrazole) alters dipole moments and hydrogen-bonding capacity. For instance, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a COOH at position 4, reducing steric hindrance compared to position 5 in the target compound.

Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., in 1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ) increase the carboxylic acid’s acidity (lower pKa), enhancing ionic interactions in biological systems.

Lipophilicity and Solubility :

- Bulky groups like phenyl () or 4-methoxybenzyl () reduce aqueous solubility but improve membrane permeability. Conversely, heterocycles like oxazole () may enhance solubility through polar interactions.

Reactivity and Functionalization :

- The ethenyl group in the target compound allows for conjugation reactions (e.g., Diels-Alder), while azido groups () enable click chemistry for drug derivatization.

Biological Activity

4-Ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, highlighting key findings, mechanisms of action, and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

4-Ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid features a pyrazole ring, which is known for its diverse biological properties. The presence of the ethenyl and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives, including 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance, a study by Bouabdallah et al. demonstrated cytotoxic effects on Hep-2 and P815 cancer cell lines, suggesting potential applications in oncology as well as antimicrobial therapy.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been extensively studied. A review covering recent developments noted that certain pyrazole compounds display selective inhibition of COX enzymes, which are critical in the inflammatory process. This selectivity could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

The biological activity of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.

- Receptor Modulation : Its structure allows it to modulate various receptors involved in cellular signaling pathways, potentially leading to therapeutic effects in pain management and inflammation .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.